3-(2,3-Dimethylphenoxy)pyrrolidine

Quality Control Procurement Specification Analytical Chemistry

3-(2,3-Dimethylphenoxy)pyrrolidine (CAS 946715-32-8) is a specialized heterocyclic ether belonging to the 3-aryloxypyrrolidine class, with molecular formula C₁₂H₁₇NO and molecular weight 191.27 g/mol. The compound consists of a saturated pyrrolidine ring linked via an ether oxygen at the C3 position to a 2,3-dimethyl-substituted phenyl group.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
CAS No. 946715-32-8
Cat. No. B1388768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,3-Dimethylphenoxy)pyrrolidine
CAS946715-32-8
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)OC2CCNC2)C
InChIInChI=1S/C12H17NO/c1-9-4-3-5-12(10(9)2)14-11-6-7-13-8-11/h3-5,11,13H,6-8H2,1-2H3
InChIKeyKLRZIWKEHRGGDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,3-Dimethylphenoxy)pyrrolidine (CAS 946715-32-8): Structural Identity, Physicochemical Properties, and Procurement Baseline


3-(2,3-Dimethylphenoxy)pyrrolidine (CAS 946715-32-8) is a specialized heterocyclic ether belonging to the 3-aryloxypyrrolidine class, with molecular formula C₁₂H₁₇NO and molecular weight 191.27 g/mol [1]. The compound consists of a saturated pyrrolidine ring linked via an ether oxygen at the C3 position to a 2,3-dimethyl-substituted phenyl group. Key computed physicochemical descriptors include XLogP3 of 2.4, a single hydrogen bond donor, two hydrogen bond acceptors, and two rotatable bonds [1]. The 2,3-dimethyl substitution pattern confers distinct steric and lipophilic properties compared to unsubstituted phenoxy analogs, making this compound a valuable chemical probe for characterizing hydrophobic binding pockets in monoamine transporter research . Vendor-certified purity of 98% is available from multiple suppliers including Fluorochem and Leyan .

Why 3-(2,3-Dimethylphenoxy)pyrrolidine Cannot Be Casually Substituted with Other Dimethylphenoxy Regioisomers


The 3-aryloxypyrrolidine scaffold is acutely sensitive to the position of methyl substituents on the phenyl ring. In the broader class of monoamine reuptake inhibitors, both the amine geometry, pyridine isomer, aryloxy ring substitution pattern, and stereochemistry have been established as critical determinants of transporter inhibition potency and selectivity [1]. The 2,3-dimethyl substitution pattern creates a specific steric environment adjacent to the ether linkage that differs fundamentally from 2,4-, 3,5-, or 2,5-regioisomers. The contiguous ortho/ meta methyl groups in the 2,3-isomer generate a distinct hydrophobic surface and restrict the conformational freedom of the phenoxy ring relative to the pyrrolidine nitrogen, which directly impacts the compound's ability to mimic the terminal amine of endogenous monoamine substrates and influences the protonation state of the pyrrolidine nitrogen (predicted pKa 9.38) at the transporter binding site . Substituting a 2,4- or 3,5-dimethylphenoxy analog without experimental validation would alter both the pharmacophoric geometry and the electronic environment of the key amine, rendering binding data non-comparable across regioisomers.

Quantitative Differentiation Evidence for 3-(2,3-Dimethylphenoxy)pyrrolidine Against Closest Analogs


Purity and Lot-to-Lot Consistency: Vendor-Certified 98% Purity as a Procurement-Quality Benchmark

3-(2,3-Dimethylphenoxy)pyrrolidine is commercially available with a vendor-certified purity of 98% from Fluorochem (Product Code F687041) and Leyan (Product No. 1350230) . This is comparable to the purity specification for 3-(2,4-dimethylphenoxy)pyrrolidine from the same vendors, typically 97–98%. However, for the unsubstituted parent compound 3-phenoxypyrrolidine, purity is commonly specified at 95% from major catalog suppliers [1]. The 3-percentage-point higher purity specification for the dimethyl-substituted analogs reduces the level of unidentified impurities that could confound dose-response experiments in transporter pharmacology assays.

Quality Control Procurement Specification Analytical Chemistry

Predicted Lipophilicity Advantage: XLogP3 of 2.4 Contributes to Favorable Membrane Partitioning Relative to the Unsubstituted Parent

The computed octanol-water partition coefficient (XLogP3) for 3-(2,3-dimethylphenoxy)pyrrolidine is 2.4 [1], reflecting the contribution of the two methyl groups to increased lipophilicity. The unsubstituted 3-phenoxypyrrolidine has an XLogP3 of approximately 1.6 [2]. This difference of ~0.8 log units corresponds to an approximately 6.3-fold increase in theoretical membrane partitioning. In the context of CNS-targeted chemical probes, an XLogP3 between 2 and 3 is generally considered within a favorable range for passive blood-brain barrier penetration, whereas values below 2 may limit CNS exposure [3].

Physicochemical Characterization CNS Drug Design Lipophilicity

Structural Basis for Monoamine Transporter Binding Pocket Complementarity: Steric Contour of 2,3-Dimethyl Substitution vs. Unsubstituted and 2,4-Dimethyl Analogs

The 2,3-dimethyl substitution pattern creates a contiguous hydrophobic surface (vicinal methyl groups at positions 2 and 3) that is topologically distinct from the non-contiguous 2,4-substitution pattern. Published structure-activity relationships for related 3-aryloxypyrrolidine monoamine transporter inhibitors demonstrate that aryloxy ring substitution position and pattern are among the dominant determinants of both transporter subtype selectivity (NET vs. SERT vs. DAT) and absolute inhibitory potency [1]. The 2,3-dimethyl arrangement positions one methyl group directly ortho to the ether oxygen, creating a unique steric constraint that shifts the conformational equilibrium of the aryl-pyrrolidine dihedral angle compared to 2,4-dimethyl or unsubstituted analogs. This conformational restriction was computationally modeled for the 3-aryloxypyrrolidine class, demonstrating that ortho-substitution at the 2-position reduces the accessible conformational space of the phenoxy ring by approximately 30–40% relative to the unsubstituted phenoxy analog [2].

Monoamine Transporters Chemical Probe Design Structure-Activity Relationship

Pharmacological Class Relevance: Phenoxy-Pyrrolidine Scaffold Validated as SCD1 Inhibitor with Nanomolar Potency

The phenoxy-pyrrolidine scaffold has been validated as a pharmacophore for stearoyl-CoA desaturase 1 (SCD1) inhibition, with a representative phenoxy pyrrolidine-based inhibitor demonstrating excellent potency (IC50 hSCD1 = 6.8 nM) [1]. This IC50 value is a class-level reference point and represents the potency achievable with optimized phenoxy-pyrrolidine derivatives. While the specific IC50 for 3-(2,3-dimethylphenoxy)pyrrolidine at SCD1 has not been published, the scaffold's demonstrated capacity for low nanomolar enzyme inhibition establishes the broader pharmacological relevance of this compound class for lipid metabolism and dermatological research applications [2]. Procurement of the unoptimized 3-(2,3-dimethylphenoxy)pyrrolidine scaffold enables independent medicinal chemistry exploration of the SCD1 pharmacophore space.

Stearoyl-CoA Desaturase 1 Enzyme Inhibition Metabolic Disease Research

Predicted Physicochemical Profile: pKa, Boiling Point, and Density Differentiate Handling Requirements from Lower-Boiling Analogs

The computed physicochemical parameters for 3-(2,3-dimethylphenoxy)pyrrolidine include a predicted pKa of 9.38±0.10, boiling point of 301.7±42.0°C, and density of 1.024±0.06 g/cm³ . The pKa indicates that the pyrrolidine nitrogen is predominantly protonated at physiological pH (7.4), which is essential for ionic interaction with the conserved aspartate residue (e.g., Asp75 in NET) in the transporter central binding site. The boiling point is substantially higher than that of 3-phenoxypyrrolidine (predicted bp ~270°C), reflecting the additional van der Waals interactions from the two methyl groups. This difference matters for vacuum distillation purification protocols where different temperature ramps are required.

Physicochemical Properties Laboratory Handling Sample Preparation

Optimal Procurement and Application Scenarios for 3-(2,3-Dimethylphenoxy)pyrrolidine Based on Established Evidence


Chemical Probe for Monoamine Transporter Binding Pocket Characterization

3-(2,3-Dimethylphenoxy)pyrrolidine is optimally deployed as a chemical probe for structural characterization of the hydrophobic binding pocket in monoamine transporters (NET, SERT, DAT). The 2,3-dimethyl substitution pattern creates a contiguous hydrophobic surface that can be used to probe steric tolerance and lipophilic complementarity in the transporter binding site. As established in Section 3, its predicted pKa of 9.38 ensures the pyrrolidine nitrogen is protonated at physiological pH, enabling ionic interaction with the conserved aspartate residue in the transporter central binding site . Its XLogP3 of 2.4 places it within a favorable range for passive membrane penetration [1]. Researchers should use this compound in competitive radioligand binding displacement assays against [³H]nisoxetine (NET) or [³H]citalopram (SERT) to establish the 2,3-dimethyl substitution's contribution to transporter subtype selectivity, with the 98% purity specification ensuring minimal interference from synthesis byproducts .

Scaffold for SCD1 Inhibitor Medicinal Chemistry Optimization

The phenoxy-pyrrolidine scaffold has demonstrated nanomolar SCD1 inhibitory activity (class reference IC50 = 6.8 nM for an optimized derivative) [2]. 3-(2,3-Dimethylphenoxy)pyrrolidine serves as a tractable starting point for structure-activity relationship exploration of SCD1 inhibition, where the 2,3-dimethyl substitution offers a distinct steric and electronic profile compared to previously explored 2,4-dimethyl and unsubstituted phenoxy variants. The compound's predicted boiling point of 301.7°C allows for thermal stress testing of compound stability during formulation development. Procurement at the 500 mg scale (available from Santa Cruz Biotechnology at $294 ) supports initial in vitro enzymatic screening and cellular target engagement assays.

Regioisomeric Comparator in Dimethylphenoxy Transporter Ligand Selectivity Panels

This compound is uniquely suited as a regioisomeric comparator in selectivity panels that include 3-(2,4-dimethylphenoxy)pyrrolidine (CAS 946760-16-3) and 3-(3,5-dimethylphenoxy)pyrrolidine (CAS 337912-65-9). The contiguous ortho/meta methyl arrangement in the 2,3-isomer produces a conformational restriction distinct from the non-contiguous substitution in the 2,4-isomer, as discussed in Section 3. By running all three regioisomers in parallel against a panel of monoamine transporters and related CNS targets, researchers can deconvolute the contribution of methyl group position to transporter subtype selectivity. The consistent 98% purity specification across suppliers ensures that observed pharmacological differences are attributable to structural variation rather than impurity profiles.

Reference Standard for Analytical Method Development and Quality Control

With a vendor-certified purity of 98% and well-characterized physicochemical properties including density (1.024±0.06 g/cm³) and predicted pKa (9.38±0.10) , 3-(2,3-dimethylphenoxy)pyrrolidine can serve as a reference standard for developing HPLC purity methods for the broader 3-aryloxypyrrolidine compound class. Its distinct InChI Key (KLRZIWKEHRGGDE-UHFFFAOYSA-N) provides unambiguous compound identification across analytical platforms. The compound's moderate lipophilicity (XLogP3 = 2.4) enables reversed-phase chromatographic separation with standard C18 columns and acetonitrile/water mobile phases, making it practical for routine quality control workflows in medicinal chemistry laboratories.

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